5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Description
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1392804-15-7) is a halogenated pyrrolopyrimidine derivative with a molecular formula of C₁₈H₂₇BrClN₃OSi and a molecular weight of 444.9 g/mol . It serves as a critical intermediate in synthesizing kinase inhibitors, notably UNC2025, a potent Mer/Flt3 dual inhibitor under investigation for oncology applications . The compound features a trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core, which enhances solubility and metabolic stability through steric shielding of the hydroxyl group via the tert-butyldimethylsilyl (TBS) protecting moiety . Synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, it achieves yields of ~89% under optimized conditions .
Properties
IUPAC Name |
[4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrClN3OSi/c1-18(2,3)25(4,5)24-13-8-6-12(7-9-13)23-11-15(19)14-10-21-17(20)22-16(14)23/h10-13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQDMXXINHBHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C3=CN=C(N=C32)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrClN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110462 | |
| Record name | 5-Bromo-2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-15-7 | |
| Record name | 5-Bromo-2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1392804-15-7) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : CHBrClNOSi
- Molecular Weight : 444.87 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound primarily stems from its interaction with various molecular targets. Here are some key mechanisms identified in research:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, which are critical for cancer progression.
- Antiproliferative Effects : Studies have indicated that it can inhibit the proliferation of various cancer cell lines, suggesting potential use in oncology.
- Anti-inflammatory Activity : Preliminary data suggest it may modulate inflammatory pathways, providing a basis for further investigation into its use for inflammatory diseases.
Biological Activity Data
Case Studies
- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis in MCF-7 breast cancer cells.
- Inflammatory Models : In animal models of inflammation, the compound exhibited a marked decrease in inflammatory markers and improved clinical scores compared to untreated controls.
Research Findings
Recent studies have focused on optimizing the synthesis and understanding the structure-activity relationship (SAR) of this compound:
- Synthesis Improvements : New synthetic routes have been developed that enhance yield and purity, making it more accessible for biological testing.
- SAR Studies : Modifications to the cyclohexyl group have been explored to improve selectivity and potency against specific targets.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research indicates that pyrrolopyrimidine derivatives, including this compound, exhibit promising anticancer activity. Studies have shown that modifications to the pyrrolopyrimidine core can enhance selectivity and potency against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit specific kinases involved in tumor growth .
2. Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor, particularly in the context of targeting specific pathways involved in cancer progression. The structural features of 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine allow it to interact effectively with ATP-binding sites of kinases, which is crucial for developing targeted therapies .
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| This compound | EGFR | 0.15 | A431 | |
| 5-Bromo derivative | CDK2 | 0.05 | HeLa | |
| Other derivatives | BRAF | 0.08 | MDA-MB-231 |
Case Studies
Case Study 1: Inhibition of Tumor Growth
A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of pyrrolopyrimidine derivatives for cancer cells over normal cells. The findings revealed that compounds with similar structures to this compound exhibited lower cytotoxicity towards non-cancerous cells while maintaining high efficacy against various cancer cell lines .
Chemical Reactions Analysis
Halogen Substitution Reactions
The bromo and chloro substituents at positions 5 and 2 of the pyrrolo[2,3-d]pyrimidine core are key sites for nucleophilic aromatic substitution (NAS). These reactions enable the introduction of diverse functional groups, critical for modifying biological activity .
Example Reactions
| Position | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| C5-Br | Primary amines (e.g., NH₃) | DMF, 80°C, 12h | 5-Amino-2-chloro-pyrrolopyrimidine | 75–85% |
| C2-Cl | Alkoxides (e.g., NaOMe) | THF, reflux, 6h | 2-Methoxy-5-bromo-pyrrolopyrimidine | 60–70% |
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Mechanism : The electron-deficient pyrimidine ring facilitates NAS, with bromide being more reactive than chloride due to its lower electronegativity .
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Applications : Used to introduce pharmacophores such as amines or ethers for kinase inhibition studies.
Transition Metal-Catalyzed Coupling Reactions
The bromo group undergoes cross-coupling reactions, enabling C–C bond formation. Suzuki-Miyaura coupling is particularly notable for introducing aryl or heteroaryl groups .
Suzuki Coupling Parameters
| Catalyst System | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ / K₂CO₃ | Aqueous NaHCO₃ | DME | 90°C | 8h | 82% |
| PdCl₂(dppf) / CsF | Et₃N | DMF | 100°C | 12h | 78% |
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Scope : Compatible with boronic acids bearing electron-withdrawing or donating groups.
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Limitations : Steric hindrance from the trans-cyclohexyl group may reduce coupling efficiency .
Deprotection of the tert-Butyldimethylsiloxy (TBS) Group
The TBS-protected hydroxyl group on the cyclohexyl ring is cleaved under mild acidic or fluoride conditions to yield a free hydroxyl group, enhancing solubility for biological assays .
Deprotection Methods
| Reagent | Solvent | Time | Yield | Byproducts |
|---|---|---|---|---|
| TBAF (1M in THF) | THF | 2h | 95% | Hexafluorosilicate |
| HCl (aq. 0.1M) | MeOH/H₂O | 4h | 88% | tert-Butyldimethylsilanol |
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Applications : Post-deprotection, the hydroxyl group can be further functionalized via esterification or phosphorylation .
Ring Functionalization and Modifications
The pyrrolopyrimidine core undergoes electrophilic substitution at position 7 when deprotonated, though this is less common due to steric protection by the cyclohexyl group .
Electrophilic Substitution Example
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 0°C, 1h | 7-Nitro-pyrrolopyrimidine derivative | <20% |
Stability Under Synthetic Conditions
The compound exhibits stability in anhydrous polar aprotic solvents (e.g., DMF, THF) but degrades in strong acids or bases, necessitating controlled reaction conditions .
Degradation Pathways
Comparison with Similar Compounds
Key Observations :
- 7-Position Modifications : The TBS-protected cyclohexyl group in the target compound provides enhanced lipophilicity (logP ~4.5 estimated) compared to methyl (logP ~2.1) or triisopropylsilyl (logP ~5.0) analogs, influencing cell permeability and pharmacokinetics .
- Halogenation : Bromine at the 5-position and chlorine at the 2-position are conserved in kinase inhibitor intermediates, enabling selective cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Amino vs. Chloro Substituents: The 4-amino group in 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine facilitates coupling with carboxylic acids, whereas chloro substituents (e.g., in the target compound) enhance electrophilicity for SNAr reactions .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a modular approach:
- Construction of the pyrrolo[2,3-d]pyrimidine core : Starting from appropriately substituted pyrimidine or pyrrole precursors.
- Introduction of halogen substituents : Specifically bromine at position 5 and chlorine at position 2.
- Attachment of the trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl moiety : Through nucleophilic substitution or coupling reactions, ensuring stereochemical control.
This approach requires careful control of reaction conditions to achieve high yield, stereoselectivity, and purity.
Key Intermediate Preparation: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
Several patented methods focus on preparing the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which is crucial for the final compound synthesis.
- Starting materials : 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine or related derivatives.
- Protection and selective dechlorination : Using di-tert-butyl dicarbonate and catalytic hydrogenation under atmospheric pressure to selectively remove chlorine at position 4 while preserving chlorine at position 2.
- Deprotection step : Acidic treatment (e.g., trifluoroacetic acid or concentrated hydrochloric acid) to remove protecting groups and yield the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
This method boasts mild reaction conditions, high yields (up to ~63% total yield), and suitability for industrial-scale production due to simple post-treatment and ease of operation.
Representative Reaction Conditions and Yields
Analytical and Purity Considerations
- The final compound is typically characterized by high purity (>97%), confirmed by HPLC and spectroscopic methods.
- Molecular weight: 444.9 g/mol; Molecular formula: C18H27BrClN3OSi.
- Purity and identity are confirmed using standard analytical techniques including NMR, mass spectrometry, and elemental analysis.
Industrial and Research Scale Production Notes
- The methods described emphasize scalability, with reaction conditions optimized for industrial feasibility.
- Use of mild reagents and reaction conditions reduces hazardous waste and improves safety.
- The synthetic route minimizes purification steps, enhancing overall efficiency and cost-effectiveness.
- Future research is encouraged to optimize yields further and explore catalytic systems to improve selectivity and reduce reaction times.
Summary Table: Preparation Method Overview
| Aspect | Description |
|---|---|
| Core Intermediate | 2-chloro-7H-pyrrolo[2,3-d]pyrimidine prepared via protection, selective dechlorination, and deprotection steps |
| Key Reagents | Di-tert-butyl dicarbonate, Pd catalyst, trifluoroacetic acid, TBDMS-protected cyclohexyl derivatives |
| Reaction Conditions | Mild temperatures (0°C to RT), atmospheric hydrogenation pressure, acidic deprotection |
| Yields | Up to 90% per step for intermediates; overall ~63% total yield for core intermediate synthesis |
| Purity | >97% for final compound |
| Scalability | Suitable for industrial scale with simple post-treatment |
| Challenges | Maintaining stereochemistry, controlling side reactions, protecting group stability |
Q & A
Q. Conflicting bioactivity data in kinase inhibition assays: What variables contribute?
- Variables :
- Purity of compound (HPLC >98% required).
- Solvent choice (DMSO vs. saline affects aggregation).
- Resolution :
- Repeat assays with independently synthesized batches.
- Use SPR (surface plasmon resonance) to validate binding kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
